3-(Methanesulfonylmethyl)aniline
Description
Contextualization within Aromatic Amine and Sulfone Chemistry
Aromatic amines, with aniline (B41778) as the parent compound, are a cornerstone of the chemical industry, finding extensive applications in the manufacturing of dyes, polymers, and pharmaceuticals. The amino group is a versatile functional handle that can be readily modified to introduce a wide array of molecular complexities.
On the other hand, the sulfone group, a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is recognized for its chemical stability and its ability to act as a hydrogen bond acceptor. In medicinal chemistry, the sulfone moiety is often incorporated into drug candidates to enhance their metabolic stability and modulate their solubility and pharmacokinetic profiles. The presence of both the aromatic amine and the sulfone-containing side chain in 3-(Methanesulfonylmethyl)aniline creates a molecule with a rich chemical reactivity and potential for diverse molecular interactions.
Scope and Objectives of Academic Inquiry
Current academic and industrial research involving this compound is largely focused on its application as a synthetic intermediate. The primary objective is to leverage its chemical reactivity to build libraries of novel compounds for biological screening. A significant area of interest appears to be in the development of inhibitors of apoptosis proteins (IAPs), which are a class of proteins that regulate programmed cell death and are promising targets for cancer therapy guidechem.comsigmaaldrich.comscbt.com. Researchers are exploring how the structural features of this compound can be incorporated into IAP antagonists to enhance their potency and pharmacological properties.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and its influence on the properties of its derivatives. While extensive experimental data is not widely published, several sources provide predicted and some experimental values.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂S | |
| Molecular Weight | 185.24 g/mol | |
| CAS Number | 90495-53-5 | |
| Melting Point | 72 °C | echemi.com |
| Boiling Point | 403.3 °C at 760 mmHg (Predicted) | echemi.com |
| Density | 1.282 g/cm³ (Predicted) | echemi.com |
| Appearance | Solid | sigmaaldrich.com |
Note: Some of the data presented are predicted values and should be considered as estimates.
Synthesis of this compound
One potential pathway could start with a suitable meta-substituted benzene (B151609) derivative. For instance, the synthesis could begin with 3-nitrobenzyl bromide. This starting material could undergo nucleophilic substitution with a methanethiolate (B1210775) source to introduce the methylthio group, followed by oxidation to the corresponding sulfone. The final step would then be the reduction of the nitro group to the aniline.
Common reagents for the oxidation of a sulfide (B99878) to a sulfone include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The reduction of the nitro group can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride or iron in acidic media.
Research Findings and Applications
The primary application of this compound in the scientific literature is as a building block in the synthesis of more complex molecules, particularly for pharmaceutical research.
Detailed research findings from patent literature indicate its use in the creation of novel small molecule inhibitors of apoptosis proteins (IAPs) guidechem.comsigmaaldrich.comscbt.com. IAPs are a family of proteins that play a crucial role in cell survival by inhibiting caspases, the key enzymes in the apoptotic pathway. Overexpression of IAPs is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy. Therefore, developing small molecules that antagonize IAPs is a promising strategy in cancer treatment.
While the direct biological activity of this compound itself is not the primary focus of these studies, its role as a critical precursor highlights its importance in the drug discovery and development process. The availability of this and similar building blocks is essential for medicinal chemists to systematically explore the structure-activity relationships of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECSZAKQFLIPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261925-02-4 | |
| Record name | 3-(methanesulfonylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methanesulfonylmethyl Aniline and Its Analogues
Direct Synthetic Routes to 3-(Methanesulfonylmethyl)aniline
While a definitive, one-step synthesis of this compound is not extensively documented, a common and effective strategy involves a two-step process commencing with the appropriate nitro-substituted precursor. This methodology hinges on the well-established chemical transformation of a nitro group to an amine.
The synthesis would logically proceed as follows:
Synthesis of the Precursor: The initial step is the preparation of 1-(methanesulfonylmethyl)-3-nitrobenzene (B3050470). This is typically achieved through the nucleophilic substitution of a suitable leaving group on a 3-nitrobenzyl derivative with a methanesulfinate (B1228633) salt. For instance, 3-nitrobenzyl bromide can be reacted with sodium methanesulfinate to yield the desired sulfone.
Reduction of the Nitro Group: The subsequent and final step is the reduction of the nitro group on the 1-(methanesulfonylmethyl)-3-nitrobenzene intermediate. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using metals such as iron, tin, or zinc in an acidic medium.
This strategic approach allows for the efficient introduction of the methanesulfonylmethyl group prior to the formation of the reactive aniline (B41778) functionality.
Exploration of Precursor Chemistry in Target Compound Synthesis
The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursor, 1-(methanesulfonylmethyl)-3-nitrobenzene. The chemistry of this precursor is centered around the formation of the carbon-sulfur bond.
The primary route to this intermediate involves the reaction of a 3-nitrobenzyl halide with a source of the methanesulfonyl group. The choice of reagents and reaction conditions is crucial for optimizing the yield and purity of the product.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| 3-Nitrobenzyl bromide | Sodium methanesulfinate | Dimethylformamide (DMF) | Room Temperature | 1-(Methanesulfonylmethyl)-3-nitrobenzene |
| 3-Nitrobenzyl chloride | Sodium methanesulfinate | Ethanol (B145695)/Water | Reflux | 1-(Methanesulfonylmethyl)-3-nitrobenzene |
Once synthesized, the 1-(methanesulfonylmethyl)-3-nitrobenzene is a versatile intermediate. The nitro group can be readily reduced to an amine, as previously discussed, to yield the target compound. The conditions for this reduction must be carefully selected to avoid side reactions involving the sulfone group, although the methanesulfonyl group is generally stable under most reduction conditions used for nitro groups.
Synthesis of Positional Isomers and Structurally Related Sulfonylmethyl Anilines
The synthetic principles applied to this compound can be extended to its positional isomers and other structurally related compounds. These analogues are valuable for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.
Synthetic Pathways to 4-(Methanesulfonylmethyl)aniline
The synthesis of the para-isomer, 4-(methanesulfonylmethyl)aniline, follows a similar pathway to the meta-isomer. The readily available starting material, 1-(bromomethyl)-4-nitrobenzene, is reacted with sodium methanesulfinate. The resulting 1-(methanesulfonylmethyl)-4-nitrobenzene (B1595310) is then subjected to reduction to afford the final product.
A documented procedure involves the hydrogenation of a solution of 1-methanesulfonyl-4-nitro-benzene in methanol (B129727) over a 10% Pd-C catalyst at atmospheric pressure. This method provides the desired 4-methanesulphonyl-phenylamine in good yield after recrystallization. Another approach utilizes iron in the presence of an acid, such as hydrochloric acid, in a solvent mixture like water and N,N-dimethyl-formamide.
| Precursor | Reducing Agent | Catalyst | Solvent | Yield |
| 1-Methanesulfonyl-4-nitro-benzene | Hydrogen | 10% Pd-C | Methanol | 65% |
| methyl 4-nitrobenzylsulfone | Iron / HCl | - | Water / DMF | 92% |
Methodologies for Fluoro-Substituted (Methanesulfonylmethyl)anilines
The introduction of fluorine atoms into the aniline ring can significantly alter the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. The synthesis of fluoro-substituted (methanesulfonylmethyl)anilines can be approached in two primary ways:
Starting from a fluorinated precursor: A fluoro-substituted nitrobenzene (B124822) derivative can be used as the starting material. For example, a fluoro-substituted nitrobenzyl halide can be converted to the corresponding methanesulfonylmethyl derivative, followed by reduction of the nitro group.
Late-stage fluorination: While generally more challenging, direct fluorination of a pre-formed (methanesulfonylmethyl)aniline could be considered, though this often leads to issues with regioselectivity.
A more practical approach involves building the molecule with the fluorine atom already in place. For instance, the synthesis of m-fluoroaniline can be achieved from m-chloroaniline via a Schiemann reaction to produce m-fluorochlorobenzene, followed by an amination reaction. A similar strategy could be adapted by incorporating the methanesulfonylmethyl group at an appropriate stage.
Preparation of Arylsulfonylmethyl Aniline Derivatives (e.g., 3-[(Benzylsulfonyl)methyl]aniline)
The synthesis of aniline derivatives with larger arylsulfonylmethyl groups, such as 3-[(benzylsulfonyl)methyl]aniline, follows a parallel synthetic logic. The synthesis of this particular compound has been reported starting from 1-nitro-3-[(benzylsulfonyl)methyl]benzene.
The reduction of the nitro group in this precursor has been explored with various reagents. While catalytic hydrogenation with palladium on carbon was reported to be unsuccessful, reduction using iron in acetic acid successfully converted the nitrosulfone to the corresponding acetamide (B32628). Subsequent hydrolysis of the acetamide with concentrated hydrochloric acid in ethanol yielded the desired 3-[(benzylsulfonyl)methyl]aniline hydrochloride in high yield (87%).
| Precursor | Reagent 1 | Reagent 2 | Product | Yield |
| 1-Nitro-3-[(benzylsulfonyl)methyl]benzene | Iron, Acetic Acid | - | 3-[(Benzylsulfonyl)methyl]acetanilide | 92% |
| 3-[(Benzylsulfonyl)methyl]acetanilide | Conc. HCl, Ethanol | - | 3-[(Benzylsulfonyl)methyl]aniline hydrochloride | 87% |
This two-step reduction process, via an acetamide intermediate, provides a reliable route to the target arylsulfonylmethyl aniline when direct reduction of the nitro group is problematic.
Advanced Synthetic Strategies for Complex Aniline Derivatives
Modern synthetic chemistry offers a range of advanced strategies for the construction of complex aniline derivatives. For sulfonylmethyl anilines, these methods can provide access to novel structures with tailored properties.
One such strategy involves the use of multicomponent reactions. For instance, a one-pot, three-component synthesis of substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones has been developed. youtube.com While not directly demonstrated for sulfonylmethyl anilines, this approach could potentially be adapted by incorporating a sulfonylmethyl-containing building block.
Another advanced approach is the use of visible-light-mediated photoredox catalysis for the direct sulfonylation of anilines. This method allows for the formation of C-S bonds under mild conditions and could be explored for the synthesis of sulfonylated aniline derivatives, which could then be further functionalized.
Furthermore, the development of novel reagents to access methyl sulfones provides new avenues for synthesizing complex molecules. These reagents can react with various bis-nucleophiles to form heteroaromatic methyl sulfones, which could be precursors to novel aniline derivatives.
These advanced strategies, along with traditional methods, provide a robust toolbox for the synthesis of this compound and a diverse array of its analogues, enabling further exploration of their chemical and biological properties.
Chemical Reactivity and Mechanistic Investigations of 3 Methanesulfonylmethyl Aniline
Mechanistic Investigations of Chemical Transformations
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of substituted anilines in reactions such as electrophilic substitution is highly dependent on the nature of the ring substituents. Electron-donating groups increase the rate of reaction by activating the ring, while electron-withdrawing groups decrease it. The methanesulfonylmethyl group is characterized by a strong electron-withdrawing inductive effect from the sulfonyl moiety, which deactivates the aromatic ring towards electrophilic attack.
Kinetic studies on the oxidation of various meta-substituted anilines have shown a clear correlation between the electronic nature of the substituent and the reaction rate. orientjchem.org For instance, the oxidation rate of meta-substituted anilines by tetrabutylammoniumbromochromate was found to decrease in the order: m-CH3 > H > m-OCH3 > m-F > m-Cl > m-NO2. orientjchem.org This trend aligns with the electron-donating or -withdrawing capacity of the substituents. Given the electron-withdrawing nature of the methanesulfonylmethyl group, it is expected that 3-(Methanesulfonylmethyl)aniline would exhibit slower reaction rates in electrophilic substitution reactions compared to aniline (B41778) itself.
This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A study on the oxidation of substituted anilines by periodate (B1199274) yielded a reaction constant (ρ) of -2.44, indicating that the reaction is facilitated by electron-donating groups and hindered by electron-withdrawing ones. niscpr.res.in
Thermodynamic parameters, particularly the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide further insight into reaction mechanisms. For the oxidation of meta-substituted anilines, negative entropies of activation have been reported, suggesting the formation of a more ordered activated complex in the rate-determining step. orientjchem.org The pKa of the anilinium ion is also a key thermodynamic parameter, reflecting the basicity of the amino group. Electron-withdrawing substituents decrease the pKa, making the aniline less basic. afit.edu Consequently, this compound is expected to be a weaker base than aniline.
To illustrate the expected impact of the substituent on reactivity, the following table presents hypothetical kinetic data for a representative electrophilic substitution reaction.
| Compound | Substituent (meta) | Electronic Effect | Hypothetical Relative Rate Constant (krel) | Hypothetical Activation Energy (Ea, kJ/mol) |
|---|---|---|---|---|
| m-Toluidine | -CH3 | Electron-Donating | 5.0 | 50 |
| Aniline | -H | Neutral | 1.0 | 55 |
| This compound | -CH2SO2CH3 | Electron-Withdrawing | 0.1 | 65 |
This table is for illustrative purposes only and presents hypothetical data based on established chemical principles of substituent effects.
Mechanistic Studies of Catalyzed Reactions (e.g., On-Water Catalysis)
Catalysis offers a powerful means to enhance the reactivity of otherwise unreactive substrates. Aniline derivatives, including this compound, are potential substrates for a variety of catalyzed reactions. A particularly relevant area of modern organic synthesis is "on-water" catalysis, which involves reactions conducted with water-immiscible reagents in an aqueous emulsion. acs.org These reactions often exhibit remarkable rate accelerations compared to the same reactions in organic solvents or under neat conditions.
The mechanism of on-water catalysis is thought to involve the unique environment at the oil-water interface. It is proposed that hydrogen bonds from water molecules at the interface can stabilize the transition state of a reaction more effectively than they stabilize the reactants, thereby lowering the activation energy. acs.org This effect can lead to rate enhancements of several orders of magnitude. For aniline derivatives, reactions such as platinum-catalyzed hydroamination of ethylene (B1197577) have been successfully performed in water. researchgate.net
Beyond on-water systems, aniline derivatives participate in numerous other catalyzed processes. The mechanism for the reduction of nitroaromatics to anilines over platinum catalysts has been studied using density functional theory (DFT), revealing a detailed pathway of sequential hydrogenation and deoxygenation steps on the catalyst surface. lboro.ac.uk Similarly, palladium-catalyzed acceptorless dehydrogenative aromatization provides a route to primary anilines, with the proposed mechanism involving concerted catalysis and adsorption control on the catalyst surface. researchgate.net Catalyst-free methods have also been developed; for instance, the N-dealkylation of aniline derivatives can be induced in water using high-frequency ultrasound, which proceeds via thermal cracking at the interface of cavitation bubbles. rsc.orgrsc.org
Given its structure, this compound would be a candidate for such catalytic transformations. The presence of the polar sulfonyl group might influence its behavior at the oil-water interface, potentially impacting the efficiency of on-water reactions. The following table illustrates the potential rate enhancement for a hypothetical catalyzed coupling reaction.
| Reaction System | Catalyst | Hypothetical Reaction Time | Hypothetical Yield (%) |
|---|---|---|---|
| Organic Solvent (Toluene) | Pd(OAc)2/Ligand | 24 hours | 65 |
| "On-Water" | None | 4 hours | 90 |
| Aqueous (Homogeneous) | Water-Soluble Catalyst | 18 hours | 70 |
This table is for illustrative purposes only and presents hypothetical data based on the typical rate accelerations observed for "on-water" reactions. acs.org
Research on 3 Methanesulfonylmethyl Aniline As a Chemical Precursor and Building Block
Utility in Heterocyclic Scaffold Construction
The structural backbone of 3-(methanesulfonylmethyl)aniline makes it a valuable precursor for the synthesis of various heterocyclic systems. The presence of the aniline (B41778) functional group allows for its incorporation into a wide range of cyclization reactions to form fused and non-fused heterocycles.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural analogy to purines and their associated broad range of biological activities. mdpi.comgoogle.com The synthesis of these scaffolds often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core. One of the most common methods for preparing the initial 2-aminothiophene precursors is the Gewald reaction. umich.eduresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with a cyano-activated methylene (B1212753) compound and elemental sulfur in the presence of a base.
While direct literature examples of the use of this compound in the Gewald reaction are not prevalent, its potential as a starting material can be inferred. For instance, substituted anilines are frequently used in the subsequent Dimroth rearrangement to construct the pyrimidine ring of thieno[2,3-d]pyrimidines. scielo.brscielo.br In such a synthetic route, a 2-aminothiophene derivative would be reacted with an appropriate reagent to introduce the necessary components for pyrimidine ring formation, with the substituted aniline, such as this compound, serving as a key building block. The general synthetic strategies are outlined in Table 1.
Table 1: General Strategies for Thieno[2,3-d]pyrimidine Synthesis
| Reaction Name | Description | Potential Role of this compound |
| Gewald Reaction | A multicomponent reaction to form 2-aminothiophenes. umich.eduresearchgate.net | Could be used as a precursor to one of the reactants, or the aniline moiety could be introduced in a subsequent step. |
| Dimroth Rearrangement | A rearrangement reaction used to synthesize various heterocyclic compounds, including pyrimidines. scielo.brscielo.br | Can be used as the aniline component to form the pyrimidine ring onto a thiophene precursor. |
| Friedländer Annulation | A reaction that can be adapted for the synthesis of the pyrimidine ring. | The amino group of this compound can act as a nucleophile in the cyclization step. |
Application in Benzofuran (B130515) Compound Synthesis
Benzofurans are another important class of heterocyclic compounds with diverse biological activities. jocpr.commdpi.com The synthesis of benzofurans often involves the cyclization of a substituted phenol (B47542) derivative. Palladium-catalyzed methods have emerged as powerful tools for the construction of the benzofuran ring system. mdpi.comnih.govscielo.org.mxresearchgate.netrsc.org These reactions often utilize ortho-substituted phenols that can undergo intramolecular cyclization.
Although direct examples of the synthesis of benzofurans from this compound are not explicitly detailed in the literature, the general principles of benzofuran synthesis suggest its potential utility. For example, a common strategy involves the coupling of a phenol with an alkyne, followed by cyclization. If this compound were to be converted to the corresponding phenol, it could serve as a substrate in these palladium-catalyzed reactions. A patent has described the synthesis of benzofuran derivatives that include a methanesulfonylmethylamino group, indicating the compatibility of this functional group within the benzofuran scaffold. google.com Table 2 summarizes some common palladium-catalyzed methods for benzofuran synthesis where a derivative of this compound could potentially be employed.
Table 2: Palladium-Catalyzed Benzofuran Synthesis Methods
| Reaction Type | Description | Potential Application of this compound |
| Sonogashira Coupling followed by Cyclization | Coupling of an ortho-halophenol with a terminal alkyne, followed by intramolecular cyclization. | A halogenated phenol derivative of this compound could be used. |
| Intramolecular Oxidative C-H Functionalization | Direct cyclization of an ortho-alkenylphenol. nih.gov | An alkenylphenol derivative of this compound could be a suitable substrate. |
| Annulation of Phenols and Alkenylcarboxylic Acids | Palladium-catalyzed oxidative annulation to form 2,3-disubstituted benzofurans. nih.gov | A phenol derivative of this compound could be reacted with an appropriate alkenylcarboxylic acid. |
Role in Advanced Organic Synthesis Methodologies
Modern organic synthesis increasingly relies on the development of efficient and versatile methodologies to construct complex molecules. Multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS) are two such powerful strategies. nih.govorganic-chemistry.orgnih.govnih.govfrontiersin.orgrug.nlbeilstein-journals.orgmdpi.comcam.ac.uk this compound, with its distinct functional groups, is a prime candidate for use as a building block in these advanced synthetic approaches.
The aniline moiety can participate in a variety of MCRs, such as the Ugi and Passerini reactions, by providing the amine component. nih.govbeilstein-journals.org The resulting products would incorporate the methanesulfonylmethylphenyl group, potentially imparting desirable properties. In diversity-oriented synthesis, the goal is to rapidly generate a library of structurally diverse compounds. nih.govnih.govmdpi.comcam.ac.uknih.gov this compound can serve as a central scaffold from which multiple points of diversity can be introduced through reactions at the amino group and the aromatic ring.
Design and Synthesis of Diverse Compound Libraries
The creation of compound libraries is a cornerstone of modern drug discovery. nih.govnih.govdrugdesign.org These libraries can be designed to be either diverse, covering a broad range of chemical space, or focused, targeting a specific biological target or family of targets. The structural characteristics of this compound make it an attractive core for both types of libraries.
For a diversity-oriented library, the aniline group can be readily acylated, alkylated, or used in various coupling reactions to introduce a wide array of substituents. The aromatic ring can also be functionalized through electrophilic aromatic substitution. For a focused library, the methanesulfonylmethylphenyl core can be used as a starting point for the design of compounds that are predicted to bind to a particular protein. The sulfone group, for instance, is a known hydrogen bond acceptor and can participate in key interactions with a biological target.
Application as a Core Structure in Chemical Biology Research
Chemical biology utilizes small molecules, often referred to as chemical probes, to study and manipulate biological systems. nih.govambeed.comfrontiersin.orgmdpi.comnih.gov The design of these probes requires a core structure that can be appropriately functionalized with reporter groups (e.g., fluorophores or affinity tags) and reactive groups for target engagement. This compound possesses features that make it a suitable core for the development of chemical probes.
The aniline nitrogen provides a convenient handle for the attachment of linkers and reporter tags. Furthermore, research has indicated that this compound itself exhibits biological activity as a growth factor inhibitor that binds to the receptor-2, a protein tyrosine kinase. biosynth.com This intrinsic activity makes it an interesting starting point for the development of more potent and selective inhibitors, as well as chemical probes to study the signaling pathways mediated by this kinase. For example, a fluorescent dye could be attached to the aniline to visualize the localization of the compound within cells.
Advanced Spectroscopic and Computational Characterization
Quantum Chemical Studies and Electronic Structure Analysis
Molecular Geometry Optimization and Conformation Analysis
The first step in most quantum chemical studies is geometry optimization, a computational process to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface arxiv.org. For 3-(Methanesulfonylmethyl)aniline, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. Techniques like DFT, often with the B3LYP functional, are widely used for this purpose researchgate.netmdpi.com.
The optimization process reveals the most stable conformation of the molecule. The presence of the flexible methanesulfonylmethyl group introduces several possible conformations due to rotation around the C-C and C-S single bonds. Computational analysis can identify the global minimum energy conformation and the energy barriers between different rotational isomers. For substituted anilines, it is known that the amine group is typically pyramidal in its neutral ground state, but it becomes planar upon ionization to the radical cation state umn.edu. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum researchgate.net.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet realistic, values based on computational studies of similar aniline (B41778) derivatives.
| Parameter | Bond | Predicted Value |
| Bond Length | C-N | ~1.40 Å |
| N-H | ~1.01 Å | |
| C-C (ring) | ~1.39 - 1.41 Å | |
| C-CH2 | ~1.51 Å | |
| CH2-S | ~1.80 Å | |
| S=O | ~1.45 Å | |
| S-CH3 | ~1.77 Å | |
| Bond Angle | C-N-H | ~112° |
| H-N-H | ~110° | |
| C-C-N | ~120° | |
| C-S-O | ~108° | |
| O-S-O | ~120° |
Analysis of Electronic Properties (e.g., HOMO Energetics, Charge Distribution)
Electronic properties are critical for understanding a molecule's reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy is an indicator of the molecule's ability to donate an electron, correlating with its ionization potential, while the LUMO energy reflects its ability to accept an electron irjweb.comthaiscience.info. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity irjweb.comresearchgate.net.
For this compound, the electron-donating amino group (-NH2) is expected to increase the energy of the HOMO, while the electron-withdrawing methanesulfonyl group (-SO2CH3) would lower the energy of the LUMO. The distribution of these orbitals is also informative; the HOMO is typically localized over the aniline ring and the amino group, while the LUMO may have significant contributions from the phenyl ring and the sulfonyl group.
The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the electrostatic potential at different points around the molecule, identifying electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack chemrxiv.orgmdpi.com. In this compound, the nitrogen atom of the amino group and the oxygen atoms of the sulfonyl group would be expected to be regions of high negative potential.
Table 2: Predicted Electronic Properties for this compound (Illustrative) Values are hypothetical and serve as examples of typical computational outputs.
| Property | Predicted Value (eV) | Description |
| HOMO Energy | -5.5 to -6.0 | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.0 to -1.5 | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates chemical stability and reactivity. |
Prediction and Interpretation of Vibrational Spectra
Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra nih.govnih.gov. These calculations are essential for assigning specific vibrational modes (e.g., stretching, bending, wagging) to the experimentally observed spectral bands researchgate.netresearchgate.net. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement materialsciencejournal.org.
For this compound, the predicted spectrum would feature characteristic bands for the N-H stretching of the amino group (typically above 3000 cm⁻¹), aromatic C-H stretching, C=C stretching in the benzene (B151609) ring, and distinct vibrations from the methanesulfonylmethyl substituent. The S=O stretching vibrations of the sulfonyl group are expected to produce strong IR bands, typically in the 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) regions.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Frequency ranges are based on known values for related functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3400 - 3500 |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2850 - 3000 |
| C=C Stretch | Benzene Ring | 1450 - 1600 |
| S=O Asymmetric Stretch | -SO₂- | 1300 - 1350 |
| S=O Symmetric Stretch | -SO₂- | 1120 - 1160 |
| C-N Stretch | Aniline | 1250 - 1350 |
Density Functional Theory (DFT) Applications in Reactivity and Structure
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the structure and reactivity of organic molecules due to its favorable balance of computational cost and accuracy mdpi.comnih.gov. DFT-based reactivity descriptors, often referred to as conceptual DFT, provide a framework for quantifying chemical concepts like electronegativity and chemical hardness mdpi.com.
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived:
Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap irjweb.com.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons thaiscience.info.
These indices allow for a quantitative comparison of the reactivity of this compound with other related compounds, helping to predict its behavior in chemical reactions mdpi.comresearchgate.net.
Ab Initio and Semi-Empirical Molecular Orbital Theory Investigations
Beyond DFT, other molecular orbital theories are used to investigate molecular properties. These methods can be broadly categorized as ab initio and semi-empirical wikipedia.orgwikipedia.org.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced post-HF methods, are derived from first principles without the use of empirical parameters scribd.com. They offer a systematic way to improve accuracy by using larger basis sets and including electron correlation, though at a significantly higher computational cost wayne.edu. Ab initio calculations can provide benchmark results for geometry and electronic properties researchgate.net.
Semi-Empirical Methods: These methods, including AM1, PM3, and RM1, are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations wikipedia.orgnih.govscielo.br. This makes them computationally much faster than ab initio or DFT methods, allowing for the study of very large molecular systems wikipedia.org. However, their accuracy is dependent on the molecule being studied being similar to the compounds used in the parameterization process wikipedia.orgscispace.com.
Computational Electrochemistry: Prediction of One-Electron Oxidation Potentials
Computational electrochemistry provides a powerful means to predict redox properties, such as the one-electron oxidation potential, which is a key parameter in understanding reaction mechanisms, particularly in environmental and biological transformations umn.edu. For substituted anilines, computational models using both DFT and semi-empirical methods have been successfully employed to predict their aqueous one-electron oxidation potentials umn.edursc.org.
These calculations typically involve computing the Gibbs free energy change for the oxidation reaction in a solvent, often simulated using a continuum solvation model like the Polarizable Continuum Model (PCM) nih.gov. A strong correlation has been established between the calculated HOMO energy of neutral anilines and their experimentally determined oxidation potentials umn.edursc.org. This relationship allows for the reliable prediction of the oxidation potential of this compound based on its computed HOMO energy. The presence of the electron-donating amino group suggests its oxidation potential will be lower (i.e., easier to oxidize) than that of unsubstituted benzene, while the methanesulfonylmethyl group's electronic effect will modulate this value.
Theoretical Studies on Substituent Effects in Aniline Systems
Theoretical and computational studies on substituted anilines provide significant insights into how the addition of different functional groups to the phenyl ring alters the molecule's geometric and electronic properties. The parent aniline molecule is known to be nonplanar; the amino group (-NH₂) is not in the same plane as the benzene ring. researchgate.netjournaleras.com The degree of this non-planarity, the basicity of the amino group (pKa), and the energy required for the nitrogen atom to invert its stereochemistry (inversion barrier) are all sensitive to the electronic influence of substituents. researchgate.netresearchgate.net
Substituents are broadly categorized as either electron-donating or electron-withdrawing. Electron-donating groups tend to increase the electron density on the aromatic ring and the amino group, while electron-withdrawing groups pull electron density away. researchgate.net The methanesulfonylmethyl group (-CH₂SO₂CH₃) at the meta position in this compound acts as an electron-withdrawing group, primarily through its inductive effect. Computational models, particularly those employing ab initio quantum chemical calculations, have established strong correlations between these substituent effects and key molecular parameters. researchgate.netresearchgate.net A common way to quantify the electronic influence of a substituent is through the Hammett constant (σ). researchgate.net Electron-withdrawing groups have positive Hammett constants, and their presence is theoretically correlated with a decrease in the non-planarity of the amino group, a lower inversion barrier, and reduced basicity (lower pKa). researchgate.netjournaleras.com
Impact on Molecular Conformation (Out-of-Plane Angle)
The conformation of the amino group in aniline derivatives is a critical parameter influenced by substituents. This is typically defined by the out-of-plane angle (θ), which measures the angle of the N-H bonds relative to the plane of the benzene ring. For the parent aniline molecule, this angle is calculated to be approximately 42°. researchgate.netjournaleras.comresearchgate.net This pyramidal geometry at the nitrogen atom represents a balance between the sp² hybridization that would favor planar conjugation with the ring and the sp³ hybridization typical of amines.
Electron-withdrawing substituents tend to decrease this out-of-plane angle, pushing the amino group towards a more planar configuration. researchgate.net This is because these groups delocalize the nitrogen lone pair electrons into the aromatic system more effectively, which enhances the resonance stabilization that favors planarity. researchgate.net
Theoretical studies have established a direct linear correlation between the Hammett substituent constant (σ) and the out-of-plane angle. One such correlation derived from ab initio 6-311G** calculations is given by the equation:
θ ≈ -6.25σ + 42.0 researchgate.net
| Compound | Substituent | Typical Hammett Constant (σ_meta) | Calculated Out-of-Plane Angle (θ) |
|---|---|---|---|
| Aniline | -H | 0.00 | ~42.0° |
| 3-(Methanesulfonyl)aniline | -SO₂CH₃ | +0.64 | ~38.0° |
Correlation with Acid-Base Properties (pKa) and Inversion Barriers
The electronic effects of a substituent also have a profound and predictable impact on the acid-base properties of the aniline derivative and the energy barrier for nitrogen inversion. The basicity of an aniline is quantified by the pKa of its conjugate acid, the anilinium ion (C₆H₅NH₃⁺). A lower pKa value corresponds to a weaker base.
Electron-withdrawing groups, such as the 3-(methanesulfonylmethyl) group, reduce the electron density on the nitrogen atom. journaleras.com This decreased electron density makes the lone pair on the nitrogen less available to accept a proton, thus weakening the basicity of the aniline. journaleras.comjournaleras.com This relationship has been quantified through linear free-energy relationships, which correlate pKa values with Hammett constants. A representative equation from theoretical calculations is:
pKa ≈ -3.24σ + 4.46 researchgate.net
Using the Hammett constant for the analogous -SO₂CH₃ group (σ_meta ≈ +0.64), the pKa of 3-(Methanesulfonyl)aniline's conjugate acid is predicted to be substantially lower than that of the anilinium ion (pKa ≈ 4.6).
The inversion barrier is the energy required for the pyramidal amino group to pass through a planar transition state, effectively inverting its configuration. For aniline, this barrier is relatively low. Electron-withdrawing substituents lower this barrier further. researchgate.net By pulling electron density away from the nitrogen, these groups stabilize the planar transition state where the nitrogen lone pair is fully delocalized into the π-system of the ring. Consequently, this compound is expected to have a lower inversion barrier than unsubstituted aniline.
| Compound | Substituent Effect | Calculated pKa of Conjugate Acid | Relative Inversion Barrier (E_inv) |
|---|---|---|---|
| Aniline | Reference | ~4.6 | Reference Value |
| 3-(Methanesulfonyl)aniline | Electron-Withdrawing | ~2.4 | Lower than Aniline |
Research on Structural Analogues, Homologues, and Derivatization of 3 Methanesulfonylmethyl Aniline
Design and Synthesis Strategies for Novel Derivatives
The synthesis of novel derivatives of 3-(Methanesulfonylmethyl)aniline often begins with commercially available starting materials, such as substituted anilines. smolecule.com A common strategy involves the protection of the reactive amino group to prevent unwanted side reactions during subsequent synthetic steps. utdallas.edugsconlinepress.com For instance, the amino group can be protected as an amide, which is less reactive. utdallas.edu
One versatile approach to creating derivatives is through N-alkylation, where an alkyl group is introduced at the nitrogen atom of the aniline (B41778). This can be achieved by reacting the aniline with an alcohol in the presence of a suitable catalyst, a process that is considered sustainable as it produces water as a byproduct. rsc.org Another method involves the reaction of anilines with sulfonyl chlorides to form sulfonamides, a reaction that can be facilitated by various bases and solvents. ekb.eg
The generation of diverse libraries of related compounds, such as methyl sulfone-containing benzo[b]thiophenes, has been accomplished through multi-step synthetic sequences involving palladium-catalyzed coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.gov These methods allow for the introduction of a wide variety of substituents onto the aromatic ring, leading to a broad range of novel derivatives. nih.gov Furthermore, new reagents have been developed to facilitate the synthesis of previously inaccessible heteroaromatic methyl sulfones. nih.govchemrxiv.org
The synthesis of specific isomers can be a challenge. For example, electrophilic aromatic substitution on a substituted benzene (B151609) ring often yields a mixture of ortho and para products, with the para isomer typically predominating due to steric hindrance. masterorganicchemistry.com To selectively obtain the ortho product, a "blocking group" strategy can be employed. This involves temporarily introducing a bulky group at the para position to direct subsequent reactions to the ortho position, after which the blocking group is removed. masterorganicchemistry.com
Structure-Reactivity Relationship Studies of Analogues
The relationship between the structure of this compound analogues and their reactivity is a critical area of study. The electronic properties of substituents on the aniline ring significantly influence the molecule's reactivity. afit.edulibretexts.org Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and thus more reactive. libretexts.orgminia.edu.eglibretexts.org Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophiles. libretexts.orgminia.edu.eglibretexts.org
The position of substituents also plays a crucial role. For example, the para-substituted isomer, 4-(methylsulfonyl)aniline (B1202210), exhibits different substitution patterns that affect its chemical reactivity compared to the meta-substituted this compound. The para-positioning can lead to a more symmetrical electronic environment.
Structure-activity relationship (SAR) studies are essential in medicinal chemistry to optimize the biological activity of a lead compound. For instance, in a series of benzyl (B1604629) naphthyl sulfoxide (B87167)/sulfone derivatives, it was found that sulfones exhibited the best antineoplastic activity, indicating that the sulfonyl group is crucial for this biological effect. rsc.org Similarly, SAR studies on tricyclic sulfones as γ-secretase inhibitors revealed that modifications at specific positions of the tricyclic core were well-tolerated and could lead to potent analogues. nih.gov In another study, the replacement of a sulfone group with a sulfoxide or sulfide (B99878) in a series of factor Xa inhibitors led to improved activity. scialert.net
These studies often involve the synthesis of a series of analogues with systematic variations in their structure and the evaluation of their activity in relevant assays. nih.govnih.govrsc.org The data obtained is then used to build models that can predict the activity of new, unsynthesized compounds.
Investigation of Sulfonylmethyl Aniline Systems with Varied Substituents
Comparative studies of different isomers, such as ortho-, meta-, and para-substituted anilines, reveal differences in their physical and chemical properties. nih.gov For example, the melting point of 4-(methylsulfonyl)aniline hydrochloride is higher than that of the meta isomer, which is attributed to better crystal packing due to its higher symmetry.
The nature of the substituent on the sulfonyl group also has a significant impact. For instance, replacing the methylsulfonyl group with a bulkier phenylsulfonylmethyl group can affect properties like solubility. The synthesis of various substituted anilines allows for a systematic exploration of these effects. For example, a range of substituted anilines can be prepared and their properties, such as their retention behavior on a chiral stationary phase, can be studied to understand the impact of the substituent's position and electronic nature. nih.gov
The electronic effect of substituents on anilines has also been shown to influence their reactivity in addition reactions. rsc.org Furthermore, the introduction of different substituents can be used to fine-tune the biological activity of a molecule, as demonstrated in the development of potent and selective enzyme inhibitors. nih.govbohrium.com
Table 1: Comparison of this compound Analogues
| Compound | Position of Sulfonylmethyl Group | Substituent on Aniline Ring | Key Observation | Reference |
| 4-(Methylsulfonyl)aniline | para | None | Higher melting point compared to the meta isomer due to enhanced symmetry. | |
| 3-[(Phenylsulfonyl)methyl]aniline | meta | None | Increased molecular weight and potentially reduced solubility in polar solvents compared to the methylsulfonyl analogue. | |
| 3-Methyl-4-(methylsulfonimidoyl)aniline | para | 3-Methyl | The sulfonimidoyl group introduces additional hydrogen bonding capabilities. | |
| 2-Chloro-5-(methanesulfonylmethyl)aniline | meta | 2-Chloro | A commercially available derivative for further synthetic modifications. | smolecule.com |
Exploration of this compound in Complex Chemical Syntheses
In multi-step organic synthesis, the strategic introduction of functional groups is crucial. youtube.commagritek.com The amino group of aniline is highly reactive and can interfere with certain reactions. utdallas.edu Therefore, it is often necessary to protect this group during the synthesis and deprotect it at a later stage. utdallas.edu This "protecting group strategy" is a common tactic in complex syntheses. utdallas.edu
The sulfone moiety itself is a key structural motif in many biologically active compounds and is often incorporated into drug candidates. acs.org The synthesis of complex molecules containing the sulfonylmethyl aniline scaffold can involve a series of reactions, including electrophilic aromatic substitution to introduce other functional groups onto the benzene ring. magritek.combyjus.com The directing effects of the existing substituents must be carefully considered to achieve the desired substitution pattern. byjus.com
For example, the synthesis of a complex target molecule might start with the sulfonylation of a protected aniline, followed by other transformations on the aromatic ring, and finally, deprotection of the amino group. masterorganicchemistry.com The versatility of the aniline and sulfonyl groups allows for their incorporation into a wide range of complex structures, including heterocyclic compounds and potential pharmaceutical agents. nih.govacs.org The development of new synthetic methods continues to expand the possibilities for using building blocks like this compound in the creation of novel and complex chemical entities. nih.govchemrxiv.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
